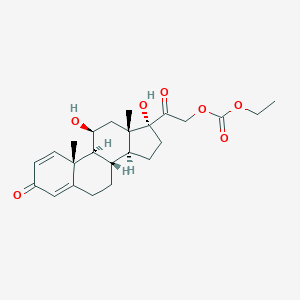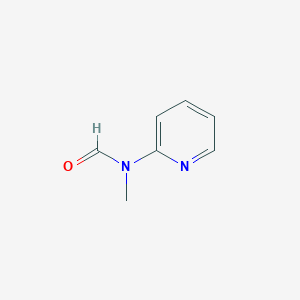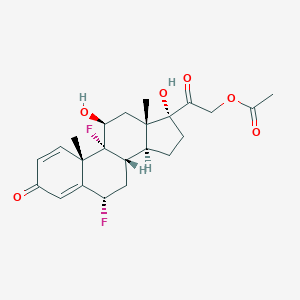![molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3](/img/structure/B46406.png)
1,8-Dihydropyrrolo[3,2-g]indole
Übersicht
Beschreibung
Synthesis Analysis
The 1,8-dihydropyrrolo[2,3-b]indole ring system, which is similar to 1,8-Dihydropyrrolo[3,2-g]indole, can be readily prepared in three steps from indole-3-carbaldehyde . Its 1-allyl derivatives undergo photochemical rearrangement to the 2H-isomers .Molecular Structure Analysis
The molecular formula of 1,8-Dihydropyrrolo[3,2-g]indole is C10H8N2 . It has a molecular weight of 156.18 g/mol .Chemical Reactions Analysis
Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemical Rearrangement : This compound can be used for the synthesis and photochemical rearrangement of 1-allyl derivatives. This process involves the photochemical rearrangement of the 1,8-dihydropyrrolo[2,3-b]indole ring system to 2H-isomers (Moody & Ward, 1984).
Access to Synthetic and Biological Ring Systems : It provides simple access to ring systems that are of potential synthetic and biological interest. This is especially relevant in the context of photochemistry of benzotriazoles (Al-Jalal et al., 2014).
Electrochemical Polymerization : Electrochemical polymerization of 1,8-Dihydropyrrolo[3,2-g]indole isomers can produce films with higher conductivities, a feature significant for material science applications (Zotti et al., 1989).
Synthesis of Antitumor Antibiotics : The synthesis based on photolysis of 1-alkenylbenzotriazoles is applied to the synthesis of the 2,3-dihydropyrrolo[1,2-a]indole nucleus, a key component in mitomycin antitumor antibiotics (Wender & Cooper, 1986).
Preparation of Various Cycloadducts : The synthesis of 2,4-dihydropyrrolo[3,4-b]indole leads to the preparation of cycloadducts and benzocarbazole derivatives, important in organic chemistry (Sha et al., 1987).
Photovoltaic Device Applications : The 2,7-DPPIIDPP molecule, related to 1,8-Dihydropyrrolo[3,2-g]indole, shows potential applications in photovoltaic devices due to its good thermal stability and broad UV/Vis absorption (Lai et al., 2013).
Structure and Energy Preference Studies : The structure of dihydropyrroloindoles like 1,5-divinyl-1,4,5,8-tetrahydro[3,2-f]indole is studied for its energy preference and conjugation in cyclohexadiene systems (Vashchenko et al., 2006).
Synthesis of COX-2 Inhibitors : Diaryl-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles, which have a fluoro substituent, are promising candidates for developing radiolabeled COX-2 inhibitors, useful in positron emission tomography (PET) imaging (Laube et al., 2015).
Safety And Hazards
The safety data sheet for indole, a compound similar to 1,8-Dihydropyrrolo[3,2-g]indole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause serious eye damage/eye irritation, and skin sensitization .
Eigenschaften
IUPAC Name |
1,8-dihydropyrrolo[3,2-g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQCQQRFVUWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydropyrrolo[3,2-g]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)

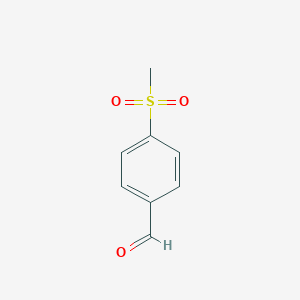


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
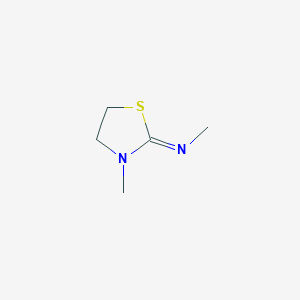
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

